Ethyl 3-aminoquinoline-2-carboxylate
Overview
Description
Ethyl 3-aminoquinoline-2-carboxylate is a chemical compound with the CAS Number: 62235-59-0 . It has a molecular weight of 216.24 and its linear formula is C12H12N2O2 .
Synthesis Analysis
The synthesis of Ethyl 3-aminoquinoline-2-carboxylate and its derivatives has been a subject of interest in various research studies . For instance, one study reported a process where 2-Cyano-3-(2-nitrophenyl)-ethyl acrylate was converted to ethyl 2-aminoquinoline-3-carboxylate under reflux in acetic acid with iron powder as the reducing agent .Molecular Structure Analysis
The molecular structure of Ethyl 3-aminoquinoline-2-carboxylate is represented by the linear formula C12H12N2O2 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 3-aminoquinoline-2-carboxylate are complex and varied. For example, a cyclization process occurs when a certain compound is reacted with β-carbomethoxypropionyl chloride to produce ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate, which upon refluxing in the presence of potassium hydroxide followed by acid treatment, gives the quinoline-3-carboxylate derivative .Physical And Chemical Properties Analysis
Ethyl 3-aminoquinoline-2-carboxylate is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . Its melting point is between 148-150°C .Scientific Research Applications
Synthesis of Substituted Quinolines
Ethyl 3-aminoquinoline-2-carboxylate is utilized in the synthesis of substituted quinolines. A novel approach for synthesizing 3-aminoquinoline derivatives involves adding mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes. This process leads to the production of various 3-aminoquinoline carboxylic acid derivatives (Bujok, Kwast, Cmoch, & Wróbel, 2010).
Potential Antibacterial Applications
Research indicates that quinoline derivatives like ethyl 3-aminoquinoline-2-carboxylate show moderate antibacterial activity against organisms such as Bacillus subtilis and Vibrio cholera. These findings suggest a potential application in developing antibacterial agents (Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Nanu Govindan, 2012).
Facilitating Organic Synthesis
This compound plays a crucial role in facilitating various organic synthesis processes. For instance, it is used as a key intermediate in the one-pot synthesis of 2-substituted-3-aminoquinolines, highlighting its significance in streamlining synthesis routes for complex organic compounds (Wang, Boschelli, Johnson, & Honores, 2004).
Synthesis Improvement
A study focused on improving the synthesis process of ethyl 2-aminoquinoline-3-carboxylate, a derivative of ethyl 3-aminoquinoline-2-carboxylate, demonstrates the ongoing research in enhancing the efficiency and yield of quinoline compounds. This advancement contributes to the broader field of organic synthesis (Luo Yan-ping, 2011).
Auxiliary-assisted Catalysis
Ethyl 3-aminoquinoline-2-carboxylate also finds application in auxiliary-assisted palladium-catalyzed arylation and alkylation processes. This method is significant for functionalizing carboxylic acid derivatives, showcasing the compound's role in complex organic reactions (Shabashov & Daugulis, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-aminoquinoline-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRZFETVSRVQEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminoquinoline-2-carboxylate | |
CAS RN |
62235-59-0 | |
Record name | ethyl 3-aminoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.